Increased Lipophilicity (cLogP) of 4-Amino-6-fluoro-1H-indazol-3-ol vs. Non-Fluorinated 4-Amino-1H-indazol-3-ol
The presence of a fluorine atom at the 6-position increases the calculated lipophilicity of the indazole core compared to its non-fluorinated counterpart. The cLogP value for 4-Amino-6-fluoro-1H-indazol-3-ol is reported as 1.56, whereas the non-fluorinated 4-Amino-1H-indazol-3-ol has a lower cLogP of 1.20, representing a quantifiable increase in lipophilicity [1]. This difference is critical for optimizing membrane permeability and target engagement.
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.56 |
| Comparator Or Baseline | 4-Amino-1H-indazol-3-ol (non-fluorinated), cLogP = 1.20 |
| Quantified Difference | +0.36 cLogP units |
| Conditions | In silico calculated partition coefficient (cLogP) based on chemical structure |
Why This Matters
Higher lipophilicity generally correlates with improved passive membrane permeability, making this compound a more attractive starting point for optimizing oral bioavailability in drug discovery programs.
- [1] PubChem via PMC. Table 1. Compound 1.2: CLogP value comparison. PMC Copyright Notice. View Source
